Cas no 1873388-70-5 (benzyl N-[1-(4-bromophenyl)propyl]carbamate)

Benzyl N-[1-(4-bromophenyl)propyl]carbamate is a synthetic carbamate derivative featuring a brominated phenyl group and a benzyloxycarbonyl (Cbz) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing more complex molecules. The presence of the 4-bromophenyl moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the Cbz group serves as a protective functionality for amines, enabling selective deprotection under mild conditions. Its well-defined structure and stability make it a reliable reagent for applications in medicinal chemistry and peptide synthesis. The product is typically characterized by high purity and consistent performance in synthetic workflows.
benzyl N-[1-(4-bromophenyl)propyl]carbamate structure
1873388-70-5 structure
商品名:benzyl N-[1-(4-bromophenyl)propyl]carbamate
CAS番号:1873388-70-5
MF:C17H18BrNO2
メガワット:348.234323978424
CID:6028809
PubChem ID:165934066

benzyl N-[1-(4-bromophenyl)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-12692593
    • 1873388-70-5
    • benzyl N-[1-(4-bromophenyl)propyl]carbamate
    • インチ: 1S/C17H18BrNO2/c1-2-16(14-8-10-15(18)11-9-14)19-17(20)21-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,19,20)
    • InChIKey: WYUXAXZPBYYLRT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C(CC)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 347.05209g/mol
  • どういたいしつりょう: 347.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 38.3Ų

benzyl N-[1-(4-bromophenyl)propyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12692593-0.5g
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
0.5g
$1165.0 2023-05-24
Enamine
EN300-12692593-0.25g
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
0.25g
$1117.0 2023-05-24
Enamine
EN300-12692593-1.0g
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
1g
$1214.0 2023-05-24
Enamine
EN300-12692593-2.5g
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
2.5g
$2379.0 2023-05-24
Enamine
EN300-12692593-1000mg
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
1000mg
$628.0 2023-10-02
Enamine
EN300-12692593-2500mg
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
2500mg
$1230.0 2023-10-02
Enamine
EN300-12692593-5000mg
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
5000mg
$1821.0 2023-10-02
Enamine
EN300-12692593-10000mg
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
10000mg
$2701.0 2023-10-02
Enamine
EN300-12692593-10.0g
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
10g
$5221.0 2023-05-24
Enamine
EN300-12692593-100mg
benzyl N-[1-(4-bromophenyl)propyl]carbamate
1873388-70-5
100mg
$553.0 2023-10-02

benzyl N-[1-(4-bromophenyl)propyl]carbamate 関連文献

benzyl N-[1-(4-bromophenyl)propyl]carbamateに関する追加情報

Comprehensive Overview of Benzyl N-[1-(4-bromophenyl)propyl]carbamate (CAS No. 1873388-70-5)

Benzyl N-[1-(4-bromophenyl)propyl]carbamate (CAS No. 1873388-70-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its carbamate functional group and 4-bromophenyl moiety, serves as a key intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable candidate for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for benzyl carbamate derivatives has surged due to their versatility in medicinal chemistry. Researchers are increasingly exploring N-substituted carbamates like Benzyl N-[1-(4-bromophenyl)propyl]carbamate for their potential applications in treating neurological disorders and inflammatory conditions. The presence of the bromine atom enhances the compound's reactivity, enabling precise modifications for targeted therapeutic effects.

From an industrial perspective, CAS No. 1873388-70-5 is often utilized in high-throughput screening (HTS) assays to identify novel drug candidates. Its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a preferred choice for constructing complex molecular architectures. This aligns with the growing trend of fragment-based drug design, where small molecules like this carbamate derivative serve as building blocks for larger pharmacophores.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike many halogenated compounds, Benzyl N-[1-(4-bromophenyl)propyl]carbamate exhibits favorable biodegradability profiles under controlled conditions. This has led to its inclusion in green chemistry initiatives, where researchers aim to minimize hazardous waste in synthetic processes. The compound's stability under ambient conditions further supports its use in sustainable manufacturing practices.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize CAS No. 1873388-70-5. These methods ensure high purity levels (>98%), which is critical for reproducibility in biological assays. Recent advancements in AI-driven molecular modeling have also facilitated virtual screening of this compound, accelerating its integration into drug development pipelines.

Market trends indicate rising interest in 4-bromophenyl-containing compounds, driven by their efficacy in kinase inhibition and antimicrobial activity. As a result, Benzyl N-[1-(4-bromophenyl)propyl]carbamate is frequently referenced in patent filings related to personalized medicine and precision agriculture. Its role in developing next-generation biopesticides underscores its relevance in addressing global food security challenges.

In conclusion, Benzyl N-[1-(4-bromophenyl)propyl]carbamate (CAS No. 1873388-70-5) represents a multifaceted tool for modern chemical research. Its applications span from drug discovery to material science, reflecting the compound's adaptability to diverse scientific needs. With ongoing innovations in synthetic methodologies and computational chemistry, this carbamate derivative is poised to remain at the forefront of interdisciplinary research.

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